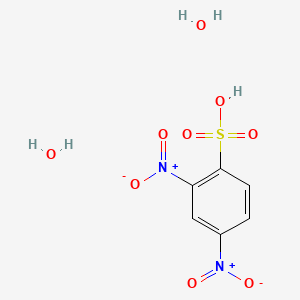![molecular formula C11H12ClNO3 B1607735 Methyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 37795-76-9](/img/structure/B1607735.png)
Methyl 2-[(3-chloropropanoyl)amino]benzoate
Vue d'ensemble
Description
“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is also known by its IUPAC name, methyl 4-[(3-chloropropanoyl)amino]benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(3-chloropropanoyl)amino]benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate), an amino group, and a 3-chloropropanoyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available from the search results.Physical And Chemical Properties Analysis
“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Activity of Derivatives
Research on N-Substituted-β-amino acid derivatives, containing various moieties, demonstrates significant antimicrobial and antifungal activities. Compounds synthesized from related chemical structures showed effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential applications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in developing antimicrobial agents.
Materials Science and Polymer Synthesis
In materials science, the synthesis and properties of hyperbranched aromatic polyamides were explored through the thermal polymerization of related monomers. Such polymers exhibit solubility in common organic solvents and possess inherent viscosities indicative of their application in materials engineering (Yang et al., 1999). This highlights the potential use of Methyl 2-[(3-chloropropanoyl)amino]benzoate in polymer synthesis for material applications.
Photopolymerization Initiators
The development of novel photopolymerization initiators featuring related compounds showcases their utility in creating polymers through UV irradiation. Such initiators facilitate polymer growth, offering a pathway to innovative polymer synthesis techniques (Guillaneuf et al., 2010). Methyl 2-[(3-chloropropanoyl)amino]benzoate could similarly be investigated for its potential as a photopolymerization initiator.
Biosynthesis of Esters
Chloromethane acts as a methyl donor in the biosynthesis of esters, demonstrating the role of related compounds in primary metabolism and natural product synthesis within fungal species (Harper et al., 1989). This points to potential bioapplications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in understanding and harnessing fungal biosynthetic pathways.
Propriétés
IUPAC Name |
methyl 2-(3-chloropropanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOXUCRJSRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380497 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloropropanoyl)amino]benzoate | |
CAS RN |
37795-76-9 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)

![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)




![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)



